7-hydroxy-1-benzothiophene-2-sulfonamide
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Overview
Description
7-Hydroxy-1-benzothiophene-2-sulfonamide is a chemical compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is characterized by the presence of a hydroxyl group at the 7th position and a sulfonamide group at the 2nd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1-benzothiophene-2-sulfonamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the hydroxylated benzothiophene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of benzothiophene ketones or aldehydes.
Reduction: Formation of benzothiophene amines.
Substitution: Formation of various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
7-Hydroxy-1-benzothiophene-2-sulfonamide has several scientific research applications, including:
Biology: Studied for its potential biological activities
Properties
Molecular Formula |
C8H7NO3S2 |
---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
7-hydroxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7NO3S2/c9-14(11,12)7-4-5-2-1-3-6(10)8(5)13-7/h1-4,10H,(H2,9,11,12) |
InChI Key |
PNLRJPAUMHTMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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